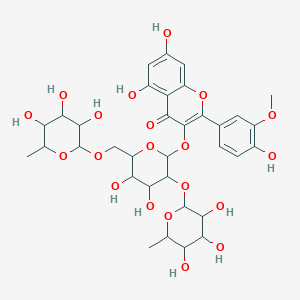![molecular formula C28H26FNO3 B197508 (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol, also known as FMU-139 or 9-OMe-FMU-139, is a synthetic compound that belongs to the class of chromenoquinolines. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer.
Mécanisme D'action
The precise mechanism of action of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are key signaling molecules involved in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Physiologically, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has several advantages for lab experiments. It exhibits potent anti-proliferative and anti-metastatic effects on various cancer cell lines, making it a valuable tool for studying cancer biology. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process that is essential for the elimination of cancer cells. However, (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol also has some limitations for lab experiments. It is a synthetic compound that requires a multistep synthesis process, which can be time-consuming and costly. Additionally, its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol. One direction is to further investigate its mechanism of action, particularly its effects on the AKT and ERK signaling pathways. Another direction is to study its potential therapeutic applications in other types of cancer, such as pancreatic and ovarian cancer. Additionally, studies could be conducted to investigate the potential use of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol in combination with other anti-cancer drugs to enhance its therapeutic effects. Finally, further studies could be conducted to optimize the synthesis process of (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol to make it more efficient and cost-effective.
Méthodes De Synthèse
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol can be synthesized through a multistep process involving the condensation of 2-fluoro-3-methylbenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde, followed by cyclization and methylation reactions. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that (5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol exhibits potent anti-proliferative and anti-metastatic effects on various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Propriétés
Nom du produit |
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol |
|---|---|
Formule moléculaire |
C28H26FNO3 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol |
InChI |
InChI=1S/C28H26FNO3/c1-15-7-6-8-17(26(15)29)13-22-24-18(25-21(33-22)12-11-20(31)27(25)32-5)9-10-19-23(24)16(2)14-28(3,4)30-19/h6-14,30-31H,1-5H3/b22-13- |
Clé InChI |
ACYYHAZVNHMRMQ-XKZIYDEJSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)/C=C\2/C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F |
SMILES |
CC1=CC=CC(=C1F)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O |
SMILES canonique |
CC1=C(C(=CC=C1)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F |
Synonymes |
5-((2-fluoro-3-methylphenyl)methylene)-2,5-dihydro-10-methoxy-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinolin-9-ol LGD 5552 LGD-5552 LGD5552 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



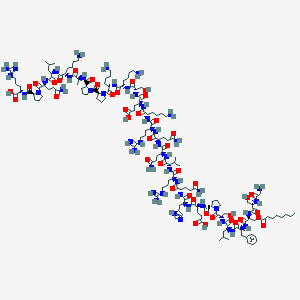
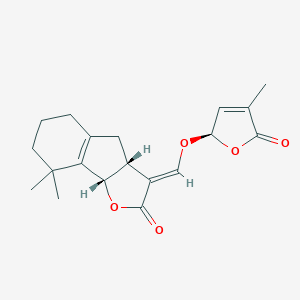
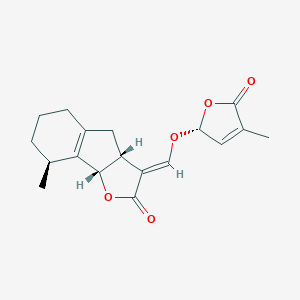
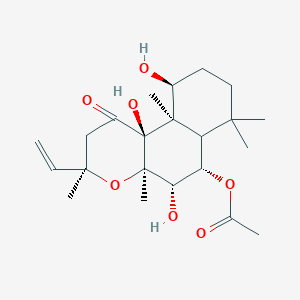
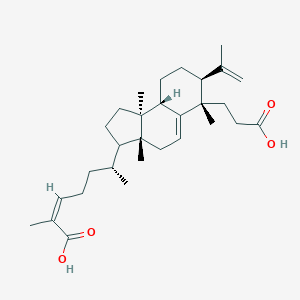
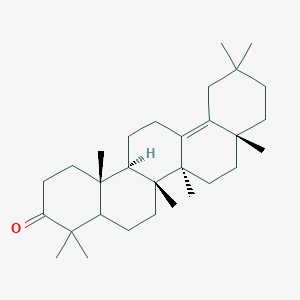
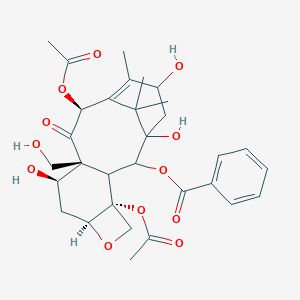
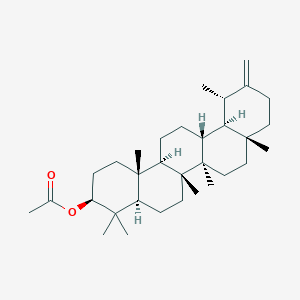
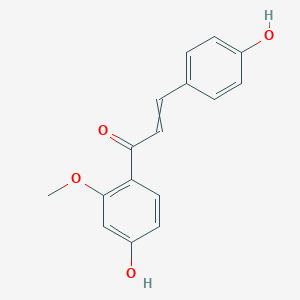
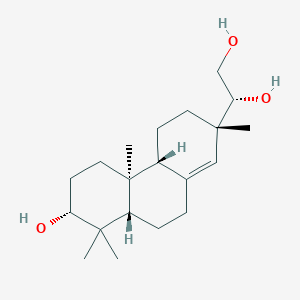
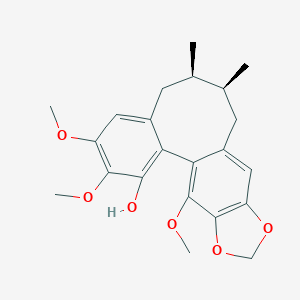
![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

